2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione

Lipophilicity Blood–Brain Barrier Permeability Physicochemical Profiling

2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione is a spirocyclic succinimide (azaspirane) in which the imide nitrogen is directly N-phenyl substituted, differentiating it from N‑benzyl, N‑benzyloxy, and N‑aminophenyl analogues. This scaffold has been systematically investigated within the broader class of 2‑azaspiro[4.4]nonane‑1,3‑diones for anticonvulsant activity, where the nature of the N‑substituent critically governs potency, lipophilicity, and hydrogen‑bonding capacity.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 856068-76-3
Cat. No. B2750379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione
CAS856068-76-3
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C14H15NO2/c16-12-10-14(8-4-5-9-14)13(17)15(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
InChIKeyRWTGTSYAWVDYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione (CAS 856068-76-3): Spirocyclic Succinimide Scaffold for CNS-Focused Medicinal Chemistry and Chemical Biology Procurement


2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione is a spirocyclic succinimide (azaspirane) in which the imide nitrogen is directly N-phenyl substituted, differentiating it from N‑benzyl, N‑benzyloxy, and N‑aminophenyl analogues . This scaffold has been systematically investigated within the broader class of 2‑azaspiro[4.4]nonane‑1,3‑diones for anticonvulsant activity, where the nature of the N‑substituent critically governs potency, lipophilicity, and hydrogen‑bonding capacity [1].

Why 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione Cannot Be Replaced by Generic Azaspirane‑1,3‑diones in Procurement Specifications


Within the 2‑azaspiro[4.4]nonane‑1,3‑dione family, the N‑substituent is the dominant driver of lipophilicity, hydrogen‑bond donor/acceptor character, and consequent biological activity [1]. Direct N‑phenyl attachment, as in this compound, eliminates the imide NH donor present in the unsubstituted parent, substantially raises log P relative to N‑H and N‑benzyl analogues, and yields an anticonvulsant pharmacophore with distinct potency and selectivity compared to N‑benzyl or N‑benzyloxy derivatives [2]. These physicochemical and pharmacological differences make simple replacement by other N‑substituted spirosuccinimides scientifically invalid without re‑validation of target engagement, ADME, and in‑vivo efficacy.

Quantitative Differentiation Evidence for 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione vs. Closest Structural Analogs


Log P Elevation vs. Unsubstituted 2‑Azaspiro[4.4]nonane‑1,3‑dione Drives Lipophilicity-Dependent Property Changes

Direct N‑phenyl substitution raises the calculated partition coefficient by approximately 2.2 log units relative to the unsubstituted parent compound, which retains an imide NH donor . This increase is consistent with the loss of the hydrogen‑bond donor and the addition of the phenyl ring, moving the compound into lipophilicity space more favorable for passive CNS penetration.

Lipophilicity Blood–Brain Barrier Permeability Physicochemical Profiling

Elimination of the Imide Hydrogen‑Bond Donor Compared to the Unsubstituted Parent Scaffold

The N‑phenyl substituent fully occupies the imide nitrogen, reducing the hydrogen‑bond donor count from 1 (parent) to 0 and the acceptor count from 3 to 2 . This change is predicted to lower aqueous solubility while improving passive membrane permeability, a balance that must be managed in formulation.

Hydrogen Bonding Permeability Solubility

Anticonvulsant Structure–Activity Divergence: N‑Phenyl Derivatives Are Less Potent than N‑Benzyl Analogues in Maximal Electroshock Seizure Models

In a controlled series of fluorinated azaspirane‑1,3‑diones, N‑phenyl substitution on the imide nitrogen consistently yielded compounds with lower anticonvulsant efficacy than the corresponding N‑benzyl derivatives in the maximal electroshock seizure (MES) test [1]. This SAR finding indicates that the N‑phenyl compound serves as a less active but structurally distinct probe for mapping the anticonvulsant pharmacophore requirements.

Anticonvulsant Activity Epilepsy MES Test

Commercial Purity Benchmarking: 95–98% Supply Range Supports Reproducible SAR and in‑vivo Studies

Multiple vendors list purities of ≥95% (AKSci) and 98% (Leyan) for this compound . This specification is consistent with the requirements of in‑vitro pharmacology and early in‑vivo testing, though users should request a certificate of analysis for any critical study.

Chemical Purity Procurement Specification Reproducibility

Optimized Application Scenarios for 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione Based on Verified Differentiating Evidence


CNS Drug Discovery SAR Expansion Around the Spirosuccinimide Core

Use the N‑phenyl compound as the baseline scaffold for systematic variation of the aromatic ring (e.g., halogenation, methylation) to map lipophilicity–activity relationships. The elevated Log P (2.51) and absence of an H‑bond donor provide a starting point that mimics drug‑like CNS parameters better than the unsubstituted parent . The SAR divergence from N‑benzyl analogues [1] makes this compound particularly valuable when a distinct pharmacological profile is sought.

Negative Control or Selectivity Probe in Anticonvulsant Electrophysiology

Deploy the N‑phenyl compound as a low‑activity control in MES and scMET seizure models. Because N‑phenyl derivatives are known to be less active than N‑benzyl congeners , this compound can help validate that observed anticonvulsant effects are specific to the N‑benzyl chemotype rather than a general property of the spirosuccinimide core.

Hydrogen‑Bond‑Free Scaffold for Permeability‑Optimized Probe Design

Take advantage of the 0 H‑bond donor / 2 acceptor profile for designing probes intended to minimize hydrogen‑bond‑mediated efflux or to fit pharmacophore models requiring a neutral, lipophilic scaffold. This feature is not available in any 2‑azaspiro[4.4]nonane‑1,3‑dione that retains an imide NH.

Quote Request

Request a Quote for 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.